
2,2,4,8-Tetramethyl-1,2-dihydroquinoline
描述
2,2,4,8-Tetramethyl-1,2-dihydroquinoline is a heterocyclic organic compound belonging to the quinoline family. It is characterized by the presence of four methyl groups attached to the quinoline ring system. This compound is known for its significant applications in various fields, including medicinal chemistry, industrial processes, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,8-Tetramethyl-1,2-dihydroquinoline typically involves cyclization reactions. One classical method is the Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. this method requires high temperatures and can be quite violent .
Another approach involves the Pechmann condensation, where 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline reacts with ethyl acetoacetate in the presence of a catalytic amount of sulfuric acid to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs metal-modified catalysts to enhance the yield and selectivity of the reaction. The use of metal catalysts such as palladium or platinum can facilitate the cyclization process under milder conditions compared to traditional methods .
化学反应分析
Types of Reactions: 2,2,4,8-Tetramethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly employed using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline compounds.
科学研究应用
2,2,4,8-Tetramethyl-1,2-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as an antiallergic, antiasthmatic, and antiarthritic agent.
作用机制
The mechanism of action of 2,2,4,8-Tetramethyl-1,2-dihydroquinoline involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as a lipid peroxidation inhibitor, protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit enzymes such as gluconate 2-dehydrogenase, contributing to its antiallergic and anti-inflammatory effects.
Receptor Modulation: The compound may act as a progesterone antagonist, influencing hormonal pathways.
相似化合物的比较
2,2,4-Trimethyl-1,2-dihydroquinoline: This compound is structurally similar but lacks one methyl group compared to 2,2,4,8-Tetramethyl-1,2-dihydroquinoline.
1,2,2,4-Tetramethyl-1,2-dihydroquinoline: Another closely related compound with similar chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its higher degree of methylation enhances its stability and reactivity compared to its analogs .
属性
IUPAC Name |
2,2,4,8-tetramethyl-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-6-5-7-11-10(2)8-13(3,4)14-12(9)11/h5-8,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFVSRHOUFJATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(N2)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394203 | |
| Record name | 2,2,4,8-Tetramethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6848-19-7 | |
| Record name | 2,2,4,8-Tetramethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


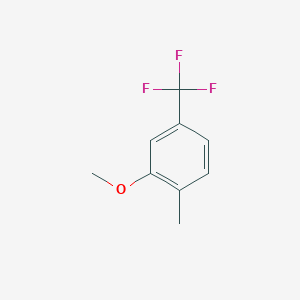
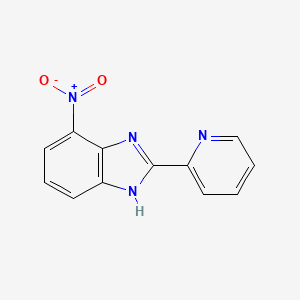

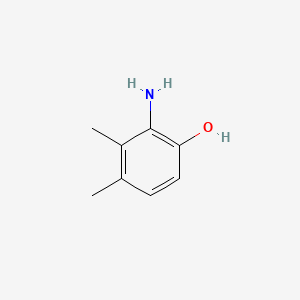



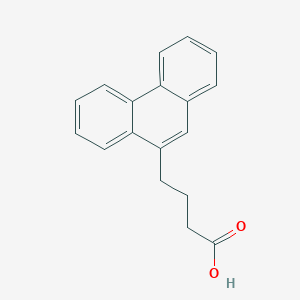


![2,5-Cyclohexadien-1-one, 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]-](/img/structure/B3055978.png)

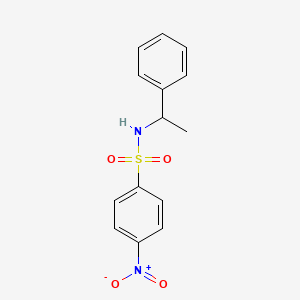
![2-butyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3055983.png)
